6-fluoro-3-methyl-1H-quinazoline-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZWIYMHZSQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 6 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Assignment and Spin-Spin Coupling
The ¹H NMR spectrum provides detailed information about the proton environment within a molecule. For 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton.
The N-methyl group (N³-CH₃) would typically appear as a sharp singlet in the upfield region, approximately around δ 3.26 ppm, as observed in the analogue 3-methylquinazoline-2,4(1H,3H)-dione. semanticscholar.org The proton attached to the N¹ position is expected to appear as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. semanticscholar.org
The aromatic region will be the most complex due to the fluorine substituent at the C⁶ position. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Based on data from related compounds like 6-fluoroquinazoline-2,4(1H,3H)-dione rsc.org, the following assignments can be predicted:
H-5: This proton is ortho to the fluorine atom and would likely appear as a doublet of doublets due to coupling with H-7 and the fluorine atom.
H-7: This proton is meta to the fluorine and ortho to H-8, likely appearing as a complex multiplet or a doublet of doublets.
H-8: This proton is para to the fluorine and ortho to H-7, expected to be a doublet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| N¹-H | ~11.5 | br s (broad singlet) |
| Aromatic H (H-5, H-7, H-8) | 7.0 - 8.0 | m (multiplet) |
| N³-CH₃ | ~3.3 | s (singlet) |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The two carbonyl carbons (C-2 and C-4) will resonate at the most downfield positions, typically between δ 150 and 165 ppm. semanticscholar.orgrsc.org The N-methyl carbon will appear at a significantly upfield chemical shift, around δ 27 ppm. semanticscholar.org
The aromatic carbons will show signals in the range of δ 110-145 ppm. A key feature will be the carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF), while other nearby carbons (C-5, C-7, C-4a, C-8a) will show smaller C-F couplings (²JCF, ³JCF). For example, in 6-fluoroquinazoline-2,4(1H,3H)-dione, the C-6 carbon resonates around δ 158 ppm with a large C-F coupling constant. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C-2 | ~150 | - |
| C-4 | ~162 | - |
| C-4a | ~138 | Small coupling (³JCF) |
| C-5 | ~115 | Small coupling (²JCF) |
| C-6 | ~158 | Large coupling (¹JCF) |
| C-7 | ~124 | Small coupling (²JCF) |
| C-8 | ~117 | Small coupling (³JCF) |
| C-8a | ~115 | Small coupling (⁴JCF) |
| N³-CH₃ | ~27 | - |
Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation
While 1D NMR provides primary structural data, 2D NMR experiments are crucial for unambiguous assignment and confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks, confirming the connectivity between adjacent aromatic protons (e.g., H-7 and H-8).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) C-H correlations. Key expected correlations for this compound would include the correlation from the N-methyl protons to the C-2 and C-4 carbonyl carbons, and from the aromatic protons to various quaternary and protonated carbons, helping to piece together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key correlation would be expected between the N³-methyl protons and the H-5 proton, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like quinazoline-2,4-dione derivatives. In positive ion mode, the compound is typically observed as the protonated molecular ion [M+H]⁺. For this compound (C₉H₇FN₂O₂), the expected molecular weight is 194.16 g/mol . Therefore, the ESI-MS spectrum would show a prominent peak at an m/z of approximately 195.17.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For the [M+H]⁺ ion of this compound, the theoretical exact mass can be calculated. This experimental precision is demonstrated in the analysis of related compounds, where the observed mass is typically within a few parts per million (ppm) of the calculated value. semanticscholar.org
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₈FN₂O₂⁺ | 195.0564 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While specific experimental data for this compound is not widely published, the expected IR absorption bands can be inferred from the analysis of closely related quinazoline-2,4-dione derivatives. nih.govnih.gov
The core quinazoline-2,4-dione structure possesses several characteristic vibrational modes. The two carbonyl groups (C=O) at positions 2 and 4 typically give rise to strong absorption bands in the region of 1740-1640 cm⁻¹. nih.gov Often, two distinct peaks are observed, corresponding to the symmetric and asymmetric stretching vibrations of these carbonyls. The spectrum is also characterized by the presence of N-H stretching vibrations from the proton at the N1 position, which is expected to appear as a broad band in the 3200-3100 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1620-1500 cm⁻¹ region. The introduction of a fluorine atom at the C6 position would introduce a C-F stretching band, typically found in the 1250-1000 cm⁻¹ region. The N-methylation at the N3 position eliminates the N3-H bond, but the C-N bond vibrations contribute to the fingerprint region of the spectrum.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (at N1) | 3200 - 3100 | Broad absorption, characteristic of amides |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-to-weak absorptions |
| C=O Stretch (Amide) | 1740 - 1640 | Two strong, sharp absorptions |
| Aromatic C=C Stretch | 1620 - 1500 | Medium-to-strong absorptions |
This table is generated based on characteristic vibrational frequencies for the specified functional groups in related organic molecules.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Molecular Conformation Analysis
While a crystal structure for this compound is not publicly available, the analysis of the parent compound, quinazoline-2,4(1H,3H)-dione, provides a foundational understanding of the core scaffold. nih.govresearchgate.net The unsubstituted quinazoline-2,4(1H,3H)-dione crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The molecule is nearly planar, and its crystal packing is dominated by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into centrosymmetric dimers. nih.govresearchgate.net These dimers form a two-dimensional network, further stabilized by weak π–π stacking interactions between the aromatic rings of neighboring molecules. nih.gov
Table 2: Crystallographic Data for the Parent Compound, Quinazoline-2,4(1H,3H)-dione
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E, 2008, E64, o1677. nih.govresearchgate.net
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a crucial technique for verifying the purity and empirical formula of a synthesized compound. It determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample, which is then compared to the theoretically calculated values based on the expected molecular formula. High-resolution mass spectrometry (HRMS) serves a similar purpose by providing a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.
For this compound, the molecular formula is C₉H₇FN₂O₂. The theoretical elemental composition can be calculated as follows:
Carbon (C): 55.67%
Hydrogen (H): 3.63%
Nitrogen (N): 14.43%
While experimental elemental analysis data for this specific compound is not available, data from a structurally related molecule, 6-fluoro-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione (C₁₄H₁₀FN₃O₂), can illustrate the utility of this technique. High-resolution mass spectrometry (HRMS) provides a precise mass that confirms the elemental composition. mdpi.com A close correlation between the calculated and found values provides strong evidence for the correct structure and high purity of the synthesized compound. mdpi.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for an Analogous Compound: 6-fluoro-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀FN₃O₂ |
| Calculated Mass [M+H]⁺ | 272.0830 |
| Found Mass [M+H]⁺ | 272.0829 |
Data sourced from Molecules, 2023, 28(9), 3749. mdpi.com
Computational and Theoretical Chemistry of 6 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione and Its Molecular Variants
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT calculations are a cornerstone of computational chemistry, providing a framework to understand the electronic structure and geometric properties of molecules. For a novel or understudied compound like 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, such calculations would be instrumental in predicting its stability, reactivity, and spectroscopic characteristics.
Optimization of Molecular Conformations and Isomeric Stability
The first step in a thorough computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, this would involve a systematic exploration of the potential energy surface to locate the global minimum. The relative energies of any potential isomers or tautomers would also be calculated to determine their stability. Regrettably, no published studies were found that detail the optimized geometry or isomeric stability of this specific compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the specific energy values for the HOMO and LUMO, and consequently the energy gap, have not been reported.
Electrostatic Potential (ESP) Surface Mapping
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for understanding and predicting intermolecular interactions, such as those between a drug molecule and its biological target. Red-colored regions on an ESP map typically indicate areas of negative potential, which are prone to electrophilic attack, while blue-colored regions signify positive potential, indicating sites for nucleophilic attack. Without specific DFT calculations for this compound, an ESP map and a detailed analysis of its charge distribution cannot be provided.
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Mechanistic Insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme.
Prediction of Binding Modes with Key Biological Macromolecules
Molecular docking simulations can reveal the most likely binding pose of a ligand within the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Numerous studies have performed docking simulations on various quinazoline-2,4-dione derivatives against a range of biological targets, demonstrating the utility of this scaffold in drug design. However, there are no available studies that specifically report the predicted binding modes of this compound with any key biological macromolecules.
Elucidation of Specific Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)
The stability of a ligand-protein complex is determined by a network of intermolecular interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. A detailed docking study would identify the specific amino acid residues involved in these interactions and quantify their contributions to the binding affinity. For this compound, the specific intermolecular interactions it may form with potential biological targets have not been elucidated through published molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for biological function. nih.govresearchgate.net For quinazoline-2,4-dione derivatives, including this compound, QSAR studies have been pivotal in elucidating the design principles for developing potent therapeutic agents, particularly in the realm of anticancer research. frontiersin.orgnih.gov
Both 2D and 3D-QSAR methodologies have been applied to quinazoline (B50416) derivatives to guide the design of new analogues with enhanced efficacy. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly prevalent. nih.govijper.org These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule, providing a three-dimensional map of the structural requirements for activity. nih.govijper.org
In typical QSAR studies on quinazoline analogues, a dataset of compounds with known biological activities (e.g., IC₅₀ values against a specific cancer cell line or enzyme) is used. nih.govnih.gov The biological activities are often converted to a logarithmic scale (pIC₅₀) to serve as the dependent variable in the model. nih.gov The molecular structures are then characterized by various numerical parameters, known as molecular descriptors, which act as the independent variables. nih.govresearchgate.net
Key molecular descriptors found to influence the activity of quinazoline derivatives include:
Quantum Chemical Descriptors: Properties derived from quantum mechanics, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic net charges. These descriptors relate to the molecule's electronic properties and reactivity. researchgate.netorientjchem.org
Steric and Electrostatic Fields (CoMFA/CoMSIA): These fields are crucial for understanding how the size, shape, and charge distribution of the molecule affect its interaction with a biological target. nih.govijper.org
Hydrophobic and Hydrogen Bonding Fields (CoMSIA): These descriptors quantify the importance of lipophilicity and the potential for hydrogen bond formation in ligand-receptor binding. nih.gov
Constitutional and Topological Descriptors: These 2D descriptors include parameters like molecular weight, number of hydrogen bond donors/acceptors, and measures of molecular branching and shape. nih.gov
The validity and predictive power of the generated QSAR models are assessed using rigorous statistical metrics. A reliable model typically exhibits a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²). nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External Validation) | Standard Error of Estimate (SEE) | F-value | Optimal Number of Components (ONC) | Reference |
|---|---|---|---|---|---|---|---|
| CoMFA | 0.646 | 0.992 | 0.829 | N/A | N/A | N/A | nih.gov |
| CoMSIA | 0.704 | 0.992 | 0.839 | N/A | N/A | N/A | nih.gov |
| CoMFA | 0.757 | 0.925 | N/A | 0.031 | 36.814 | 6 | ijper.org |
| CoMSIA | 0.524 | 0.855 | N/A | N/A | N/A | N/A | ijper.org |
From these models, contour maps are generated that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a CoMSIA electrostatic contour map might show that a region of negative potential (e.g., from an electronegative atom like fluorine) is favorable for activity near the C6 position of the quinazoline ring, suggesting that the fluoro group in this compound likely contributes positively to its biological activity. Similarly, steric maps can indicate where bulky or smaller substituents are preferred. These insights provide rational design principles for synthesizing new derivatives with improved potency.
Aromaticity Analysis using Quantum Chemical Descriptors (e.g., NICS)
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. e3s-conferences.org The quinazoline-2,4-dione core, present in this compound, consists of a fused benzene (B151609) ring and a dihydropyrimidinedione ring. Analyzing the aromaticity of these individual rings provides insight into the molecule's electronic structure, stability, and potential for π-π stacking interactions with biological targets. camjol.info
Quantum chemical descriptors are powerful tools for quantifying the degree of aromaticity. One of the most widely used magnetic descriptors is the Nucleus-Independent Chemical Shift (NICS). mdpi.com NICS is typically calculated at the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). The value of the NICS is a measure of the magnetic shielding induced by the π-electron current. Aromatic rings sustain a diatropic ring current, which induces a shielding magnetic field, resulting in negative NICS values. Conversely, antiaromatic rings have a paratropic current and positive NICS values, while non-aromatic rings have NICS values close to zero. Generally, the more negative the NICS value, the stronger the aromaticity of the ring. mdpi.com
For a bicyclic system like quinazoline-2,4-dione, NICS values can be calculated for each ring separately to assess their individual aromatic character.
Benzene Ring: The benzene portion of the quinazoline core is expected to be highly aromatic, exhibiting a significantly negative NICS value, likely comparable to that of benzene itself (NICS(1) ≈ -10 ppm). mdpi.com The presence of the fused heterocyclic ring and the fluoro substituent at the C6 position will modulate this value, but the inherent aromaticity of the benzene ring is expected to be maintained.
Dihydropyrimidinedione Ring: The second ring is not a classic aromatic system like pyridine. The presence of two carbonyl groups (C=O) at positions 2 and 4, and the sp³-like nitrogen at position 1, disrupts the continuous π-conjugation around the ring. Therefore, this ring is expected to be significantly less aromatic, or even non-aromatic, which would be reflected by a NICS value close to zero. e3s-conferences.orgmdpi.com
Other quantum chemical descriptors are also employed to provide a more complete picture of aromaticity, as different indices capture different aspects of this multidimensional phenomenon.
| Descriptor | Abbreviation | Principle | Interpretation for Aromaticity | Reference |
|---|---|---|---|---|
| Nucleus-Independent Chemical Shift | NICS | Magnetic: Measures induced magnetic shielding at the ring center. | More negative values indicate stronger aromaticity. | mdpi.com |
| Harmonic Oscillator Model of Aromaticity | HOMA | Geometric: Based on the deviation of bond lengths from an ideal aromatic system. | Values closer to 1 indicate higher aromaticity. | mdpi.com |
| Para-Delocalization Index | PDI | Electronic: Measures electron sharing between para-related atoms. | Higher values indicate greater aromaticity. | mdpi.com |
| Aromatic Fluctuation Index | FLU | Electronic: Quantifies the delocalization of electrons around the ring. | Values closer to 0 indicate higher aromaticity. | mdpi.com |
Mechanistic Biological Investigations of 6 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione Derivatives in Vitro Studies Only
Exploration of Enzyme Inhibition Mechanisms
The quinazoline-2,4-dione scaffold has proven to be a versatile template for the design of potent enzyme inhibitors. In vitro studies have revealed that derivatives of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione can modulate the activity of a wide array of enzymes through various inhibitory mechanisms.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinazoline-2,4-dione derivatives have been investigated as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. nih.govfrontiersin.org These enzymes are responsible for managing the topological state of DNA within the bacterial cell. By inhibiting their function, these compounds can effectively halt bacterial growth.
A comprehensive study demonstrated that quinazoline-2,4(1H,3H)-dione derivatives act as inhibitors of both bacterial gyrase and DNA topoisomerase IV. nih.gov The structural resemblance to fluoroquinolones allows them to interfere with the enzyme-DNA complex, leading to a bactericidal effect. While some derivatives exhibit moderate activity, specific substitutions on the quinazoline (B50416) core can significantly enhance their inhibitory potential against both Gram-positive and Gram-negative bacterial strains. nih.gov For instance, the introduction of triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone has shown specific activity against Escherichia coli. nih.gov Furthermore, certain quinazolinediones have demonstrated efficacy against fluoroquinolone-resistant mutants, suggesting a slightly different binding mode or interaction with the enzyme that overcomes common resistance mechanisms. frontiersin.org
| Target Enzyme | Bacterial Strain | Key Findings |
| DNA Gyrase | Mycobacterium smegmatis | Quinazolinediones showed activity against wild-type and fluoroquinolone-resistant gyrA mutants. frontiersin.org |
| DNA Topoisomerase IV | Escherichia coli | Fluoroquinolone-like inhibition mechanism. nih.gov |
| DNA Gyrase | Staphylococcus aureus | Activity observed against gyrase resistance mutants. frontiersin.org |
Chitin (B13524) Synthase Inhibitory Mechanisms
Chitin synthase is a vital enzyme in fungi, responsible for the synthesis of chitin, a key component of the fungal cell wall. Inhibition of this enzyme presents a promising strategy for the development of antifungal agents. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives have been designed and synthesized as chitin synthase inhibitors. nih.gov
In vitro evaluations have shown that several of these compounds exhibit potent inhibitory activity against chitin synthase, with some derivatives demonstrating higher potency than the positive control, polyoxin (B77205) B. nih.gov A notable example, compound 5c, displayed a half-inhibition concentration (IC50) of 0.08 mmol/L, surpassing that of polyoxin B (0.18 mmol/L). nih.gov The antifungal activities of these compounds were found to be positively correlated with their inhibitory potency against chitin synthase, indicating that this is their primary mechanism of antifungal action. nih.gov Importantly, these compounds showed negligible action against bacteria, highlighting their potential as selective antifungal agents. nih.gov Further studies involving the coupling of amino acids to the quinazoline-2,4-dione structure have also yielded compounds with significant chitin synthase inhibitory activity. researchgate.net
| Compound | Target Enzyme | IC50 (mmol/L) | Antifungal Activity |
| 5c | Chitin Synthase | 0.08 | High |
| Polyoxin B (Control) | Chitin Synthase | 0.18 | High |
| 7 | Chitin Synthase | 0.166 | Moderate |
Modulation of Carbohydrate-Metabolizing Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)
Derivatives of quinazolin-4(3H)-one have been investigated for their potential to inhibit carbohydrate-metabolizing enzymes such as alpha-amylase and alpha-glucosidase. researchgate.net These enzymes are involved in the breakdown of complex carbohydrates into glucose, and their inhibition can help in managing postprandial hyperglycemia.
Several novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives incorporating the quinazoline scaffold have demonstrated potent in vitro inhibitory activity against α-glucosidase, with many compounds showing significantly lower IC50 values than the standard drug, acarbose (B1664774). nih.gov For example, compound 6k, which contains chloro and rhodanine groups, was identified as a highly active α-glucosidase inhibitor with an IC50 value of 5.44 ± 0.13 μM, compared to acarbose with an IC50 of 817.38 ± 6.27 μM. nih.gov Similarly, certain quinazolin-4(3H)-one-thiazolidine-2,4-dione hybrids have shown dual inhibitory effects on both α-glucosidase and α-amylase. researchgate.net
| Compound Series | Target Enzyme | Potency (Compared to Acarbose) |
| Thiazolidine-2,4-dione/rhodanine derivatives | α-Glucosidase | Significantly more potent |
| Quinazolin-4(3H)-one-thiazolidine-2,4-dione hybrids | α-Glucosidase & α-Amylase | Potent dual inhibitors |
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, PAK4)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cell signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been extensively studied as inhibitors of several RTKs, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Numerous studies have reported the design and synthesis of quinazolinone derivatives as potent EGFR inhibitors. nih.govnih.gov For instance, a series of 3-methyl-quinazolinone derivatives were evaluated for their in vitro antitumor activity, with compound 5k showing the ability to inhibit wild-type EGFR tyrosine kinase with an IC50 value of 10 nM. nih.govnih.gov
In the context of dual inhibition, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met and VEGFR-2. nih.govresearchgate.net Several of these compounds exhibited inhibitory activity in the nanomolar range for both enzymes. researchgate.net Specifically, compounds 2c, 4b, and 4e demonstrated substantial dual inhibition of both c-Met and VEGFR-2 tyrosine kinases, with IC50 values ranging from 0.052 to 0.084 µM. nih.govresearchgate.net
| Compound Series | Target Enzyme(s) | IC50 Range (µM) |
| 3-methyl-quinazolinone derivatives | EGFRwt-TK | As low as 0.01 |
| 3-substituted quinazoline-2,4(1H,3H)-dione derivatives | c-Met & VEGFR-2 | 0.035–0.297 |
Investigation of Other Enzyme Targets (e.g., Aldose Reductase, Phosphodiesterase 4, Carbonic Anhydrase, Lipoxygenase, Cyclooxygenase, Collagenase)
The therapeutic potential of this compound derivatives extends to a variety of other enzymes implicated in different disease pathologies.
Aldose Reductase: This enzyme is a key player in the polyol pathway, which is associated with diabetic complications. Novel quinazolinone-based thiazolidinedione-3-acetic acid derivatives have been synthesized and evaluated as potent aldose reductase inhibitors. mdpi.com One of the most active compounds, 5i, exhibited an IC50 value of 2.56 nM, making it nearly 70-fold more active than the marketed drug epalrestat. mdpi.com
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory pathways. Quinazolinedione derivatives have been investigated as PDE4 inhibitors. researchgate.net Nitraquazone (B1200208) is a prototypical quinazolindione-based PDE4 inhibitor that has been widely studied. researchgate.net
Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in glaucoma. A series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory potential against bovine and human carbonic anhydrase-II (bCA-II and hCA-II). frontiersin.orgnih.gov Some compounds displayed moderate to significant inhibition, with IC50 values in the micromolar range. frontiersin.orgnih.gov Furthermore, 3-hydroxyquinazoline-2,4-dione derivatives have shown nanomolar activity in inhibiting the tumor-associated hCA IX and XII isoforms. nih.gov
There is a lack of specific in vitro studies in the reviewed literature detailing the inhibitory mechanisms of this compound derivatives against lipoxygenase , cyclooxygenase , and collagenase .
| Target Enzyme | Compound Type | Key Finding |
| Aldose Reductase | Quinazolinone-based thiazolidinedione-3-acetic acids | Compound 5i (IC50 = 2.56 nM) is highly potent. mdpi.com |
| Phosphodiesterase 4 | Quinazolinediones | Act as inhibitors, with nitraquazone as a prototype. researchgate.net |
| Carbonic Anhydrase II | Quinazolinones | Moderate to significant inhibition observed. frontiersin.orgnih.gov |
| Carbonic Anhydrase IX & XII | 3-hydroxyquinazoline-2,4-diones | Nanomolar inhibitory activity. nih.gov |
Interaction with DNA and Other Nucleic Acids (e.g., as part of triple helix formation)
Beyond enzyme inhibition, the interaction of quinazoline-2,4-dione derivatives with nucleic acids has also been explored, particularly in the context of triple helix formation. An oligonucleotide-directed triple helix is a structure formed when a third strand of nucleic acid binds in the major groove of a DNA duplex. This has potential applications in gene targeting and regulation.
Receptor Binding Studies and Ligand Affinity Profiling
Derivatives of the quinazoline-2,4-dione scaffold have demonstrated notable affinity and modulatory effects on several key receptors in the central nervous system. These interactions are primarily investigated through competitive binding assays, which determine the concentration of a compound required to displace a known radiolabeled ligand from its receptor, expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value.
5-HT3A Receptor Antagonism: The 5-HT3A receptor, a ligand-gated ion channel, is a significant target for antiemetic and anxiolytic drugs. A screening of a small molecule library identified quinazolindione derivatives as potent 5-HT3A receptor antagonists. Subsequent structure-activity relationship studies involving 24 analogues confirmed the potential of this scaffold. One of the most effective compounds, KKHT10612, exhibited an IC50 value of 0.8 µM, which is comparable to the reference antagonist MDL72222. This study highlights the potential of the quinazoline-2,4-dione core in the development of novel 5-HT3A receptor modulators.
AMPA Receptor Affinity: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a critical role in synaptic plasticity and neurotransmission. Certain 3-hydroxy-quinazoline-2,4-dione derivatives have been identified as antagonists at these receptors. The introduction of specific substituents on the benzofused ring of the quinazoline-2,4-dione scaffold has been shown to modulate affinity and selectivity. For instance, the presence of a 6-(1,2,4-triazol-4-yl) group can shift the compound's affinity and selectivity towards the AMPA receptor. Further modifications, such as adding a trifluoromethyl group at the 7-position, have been shown to increase both AMPA and kainate receptor affinity and selectivity.
Receptor Binding Affinity of Quinazoline-2,4-dione Derivatives
| Derivative Class | Target Receptor | Key Finding | Potency (Example) |
|---|---|---|---|
| Quinazolindiones | 5-HT3A | Potent antagonism | KKHT10612: IC50 = 0.8 µM |
| 3-Hydroxy-quinazoline-2,4-diones | AMPA | Antagonism, with affinity modulated by substitutions | 7-trifluoromethyl derivatives show increased affinity |
Elucidation of Molecular Pathways Affected by Quinazoline-2,4-dione Scaffolds
In vitro studies have revealed that compounds based on the quinazoline-2,4-dione scaffold can modulate several critical molecular pathways, particularly those involved in cancer and inflammation.
Inhibition of PARP-1/2: Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of PARP-1 and PARP-2. rsc.org Structure-activity relationship studies have identified compounds with IC50 values in the nanomolar range against PARP-1 and the low micromolar range against PARP-2. For instance, compounds designated as 10 and 11 displayed strong cytotoxic effects in MX-1 cells, with IC50 values of < 3.12 µM and 3.02 µM, respectively. rsc.org
Modulation of Cancer-Related Pathways: One 2,4-disubstituted quinazoline derivative, Sysu12d, was found to down-regulate the expression of c-myc by stabilizing the c-myc promoter G-quadruplex. This action leads to a decrease in nucleolin expression. The compound also disrupts the nucleolin/G-quadruplex complex. Both of these effects contribute to the down-regulation of ribosomal RNA synthesis, which in turn activates the p53 tumor suppressor pathway and leads to cancer cell apoptosis.
Inhibition of Tyrosine Kinases: Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their inhibitory activity against c-Met and VEGFR-2, two tyrosine kinases involved in tumor growth and angiogenesis. Several compounds showed dual inhibitory activity in the nanomolar range. nih.gov For example, compounds 2c , 4b , and 4e demonstrated significant inhibition of the c-Met enzyme with IC50 values ranging from 0.063 to 0.084 µM. nih.gov
Inhibition of Dihydrofolate Reductase and Purine (B94841) Synthesis: The core quinazoline-2,4-dione moiety has been identified as an inhibitor of enzymes involved in microbial dihydrofolate reductase and purine synthesis pathways. nih.gov This provides a basis for the antibacterial activity observed in some derivatives.
Molecular Pathways Modulated by Quinazoline-2,4-dione Scaffolds
| Pathway/Target | Mechanism of Action | Biological Outcome | Example Compound(s) |
|---|---|---|---|
| PARP-1/2 Inhibition | Direct enzyme inhibition | Inhibition of DNA repair | Compounds 10 & 11 (IC50 < 3.12 µM) rsc.org |
| c-myc/p53 Pathway | Stabilization of c-myc promoter G-quadruplex | Activation of apoptosis | Sysu12d |
| c-Met/VEGFR-2 Tyrosine Kinases | Dual enzyme inhibition | Anti-angiogenic, anti-proliferative | Compounds 2c, 4b, 4e (IC50 ~0.06-0.08 µM) nih.gov |
| Dihydrofolate Reductase | Enzyme inhibition | Antibacterial activity | General Scaffold nih.gov |
Development of In Vitro Assays for Mechanistic Understanding
A variety of in vitro assays have been developed and utilized to probe the mechanisms of action of quinazoline-2,4-dione derivatives. These assays are fundamental to characterizing the biochemical and cellular effects of these compounds.
Binding and Enzyme Inhibition Assays:
Radioligand Binding Assays: Competitive binding assays are a cornerstone for determining receptor affinity. For example, a [32P]S1P binding assay was used to determine the IC50 values of quinazoline-2,4-dione compounds for the sphingosine-1-phosphate receptor 2 (S1PR2). rsc.org This method allows for the screening and ranking of compounds based on their binding potency.
Enzyme Inhibition Assays: To assess the impact on specific enzymes, various assays are employed. For instance, the inhibitory activity of derivatives against c-Met and VEGFR-2 tyrosine kinases has been evaluated, providing IC50 values that quantify their potency. nih.gov Similarly, assays to measure PARP-1/2 inhibition are critical for developing anticancer agents. rsc.org
Cell-Based Assays:
Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is commonly used to measure the cytotoxic effects of compounds on cancer cell lines, such as the HepG2 hepatocellular carcinoma line. researchgate.net
Antimicrobial Susceptibility Testing: The antibacterial activity of quinazoline-2,4-dione derivatives is often determined using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacterial strains. mdpi.com
Molecular Biology Techniques: To delve deeper into the molecular mechanisms, a suite of advanced techniques is employed. These include:
Electrophoretic Mobility Shift Assay (EMSA): Used to study protein-DNA interactions, such as the stabilization of G-quadruplex structures by quinazoline derivatives.
Chromatin Immunoprecipitation (Ch-IP): Allows for the identification of protein binding sites on DNA within the cell.
RT-PCR and Western Blot: These methods are used to quantify changes in gene expression at the mRNA and protein levels, respectively, following treatment with a compound.
In Silico Studies: Computer-Aided Drug Design (CADD) and molecular docking are frequently used to predict the binding modes of quinazoline-2,4-dione derivatives with their target enzymes and to analyze their pharmacokinetic properties. frontiersin.org
These diverse in vitro methodologies provide a comprehensive framework for the mechanistic investigation of quinazoline-2,4-dione derivatives, guiding the development of new therapeutic agents.
Future Research Horizons for this compound
The landscape of medicinal chemistry is continually evolving, with the quinazoline scaffold remaining a cornerstone of significant research interest due to its broad spectrum of biological activities. mdpi.commdpi.com Within this class, this compound represents a promising, albeit specific, entity for future drug discovery endeavors. This article delineates the prospective research avenues for this compound, focusing on novel synthetic strategies, advanced computational modeling, deeper mechanistic understanding, exploration of new biological targets, and the integration of artificial intelligence in its development.
Q & A
Q. How can researchers validate the antibacterial activity of this compound analogs?
- Methodological Answer : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition with standard antibiotics (e.g., ciprofloxacin). Use fluorescence microscopy to assess membrane disruption and synergy with β-lactamase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
